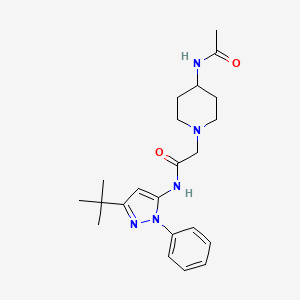![molecular formula C11H19N3O3 B7542421 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Mécanisme D'action
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to increase the lifespan of mice and improve cognitive function in animal models. 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent. Additionally, 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is not water-soluble, which makes it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide research. One area of interest is the development of more effective delivery methods, such as nanoparticle-based delivery systems. Another direction is the investigation of combination therapies with other anticancer agents to enhance the effectiveness of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide and its potential applications in other diseases beyond cancer.
Conclusion:
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is a promising cancer therapeutic agent that selectively targets cancer cells while sparing normal cells. Its mechanism of action involves the inhibition of RNA polymerase I transcription, leading to a reduction in ribosome biogenesis and protein synthesis. While 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has limitations, such as a short half-life and poor water solubility, there are several potential future directions for research that could enhance its effectiveness as a therapeutic agent.
Méthodes De Synthèse
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is synthesized through a multistep process involving the reaction of morpholine with 2-bromoacetyl chloride, followed by reaction with cyclopropylmethylamine and then coupling with 2-oxoethyl isocyanate. The final product is purified through column chromatography.
Applications De Recherche Scientifique
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has been found to selectively target cancer cells that have high levels of ribosomal DNA transcription, while sparing normal cells. This makes it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
4-[2-[cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-13(8-2-3-8)10(15)7-14-4-5-17-9(6-14)11(12)16/h8-9H,2-7H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZJPIYHKPBMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2CCOC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)